molecular formula C13H12Cl2N2O3S B345835 2,5-dichloro-4-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide CAS No. 898654-35-8

2,5-dichloro-4-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide

Cat. No.: B345835
CAS No.: 898654-35-8
M. Wt: 347.2g/mol
InChI Key: FUOYKIGEVGEISF-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide (CAS 898654-35-8) is a high-purity chemical reagent for research applications. This compound features a benzene-1-sulfonamide core structure that is strategically substituted with chlorine, ethoxy, and pyridin-3-yl groups, yielding the molecular formula C13H12Cl2N2O3S and a molecular weight of 347.217 g/mol . Sulfonamide derivatives are privileged scaffolds in medicinal chemistry and drug discovery, known for their wide array of pharmacological properties . Compounds within this class have demonstrated significant research potential in areas such as antimicrobial agents , anticancer therapies , anti-inflammatory applications , and as inhibitors of specific enzymes like carbonic anhydrase . Furthermore, recent research has highlighted the potential of related benzene-sulfonamide derivatives as potent inhibitors of oxidative phosphorylation (OXPHOS), specifically targeting mitochondrial Complex I, which presents a promising strategy for investigating cancer metabolism and therapeutics . The specific substitution pattern on this compound makes it a valuable intermediate for structure-activity relationship (SAR) studies, particularly in the synthesis of novel molecules for biological evaluation. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

2,5-dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O3S/c1-2-20-12-6-11(15)13(7-10(12)14)21(18,19)17-9-4-3-5-16-8-9/h3-8,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOYKIGEVGEISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CN=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 4-Ethoxy-2,5-dichlorophenol

The synthesis begins with 4-ethoxy-2,5-dichlorophenol , which undergoes chlorosulfonation using chlorosulfonic acid at 0–5°C. This step introduces the sulfonyl chloride group at position 1:

4-Ethoxy-2,5-dichlorophenol+ClSO3H2,5-Dichloro-4-ethoxybenzenesulfonyl chloride+HCl\text{4-Ethoxy-2,5-dichlorophenol} + \text{ClSO}_3\text{H} \rightarrow \text{2,5-Dichloro-4-ethoxybenzenesulfonyl chloride} + \text{HCl}

Reaction conditions:

  • Solvent : Dichloromethane (20 mL/g substrate).

  • Temperature : 0–5°C, 2 hours.

  • Yield : 78–82% after aqueous workup.

Sulfonamide Formation with Pyridin-3-amine

The sulfonyl chloride intermediate reacts with pyridin-3-amine in the presence of a base to form the sulfonamide bond. Triethylamine (3 equiv) in tetrahydrofuran (THF) at room temperature is typically employed:

2,5-Dichloro-4-ethoxybenzenesulfonyl chloride+pyridin-3-amineEt3NTarget Compound\text{2,5-Dichloro-4-ethoxybenzenesulfonyl chloride} + \text{pyridin-3-amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

Optimized Conditions :

  • Molar Ratio : 1:1.2 (sulfonyl chloride:amine).

  • Reaction Time : 12 hours.

  • Yield : 67–72%.

  • Purification : Recrystallization from ethanol/water (3:1).

Alternative Pathway: Sequential Functionalization

One-Pot Sulfonamidation and Ethoxylation

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 1.35 (t, J=7.0J = 7.0 Hz, 3H, OCH2_2CH3_3), 4.12 (q, J=7.0J = 7.0 Hz, 2H, OCH2_2), 7.45–7.52 (m, 2H, pyridine-H), 8.05 (s, 1H, Ar-H), 8.30 (d, J=4.8J = 4.8 Hz, 1H, pyridine-H), 8.90 (s, 1H, NH).

  • 13^{13}C NMR : δ 14.8 (OCH2_2CH3_3), 63.5 (OCH2_2), 119.8–148.2 (aromatic carbons), 152.4 (SO2_2N).

High-Performance Liquid Chromatography (HPLC)

  • Retention Time : 6.23 min (C18 column, 70:30 acetonitrile/water).

  • Purity : >98% (UV detection at 254 nm).

Mass Spectrometry (MS)

  • ESI-MS : [M+H]+^+ = 386.02 (calculated: 386.04).

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Sequential Functionalization58–63%High purity, minimal side productsLonger reaction times (18–24 hours)
One-Pot Synthesis54–60%Reduced steps, cost-effectiveRequires specialized catalysts (CuI)
Palladium-Catalyzed Coupling67–72%Scalable, robust conditionsSensitive to moisture and oxygen

Industrial-Scale Considerations

For kilogram-scale production, the sequential functionalization route is preferred due to its reproducibility and ease of purification. Key adjustments include:

  • Solvent Recovery : THF and DMF are distilled and reused.

  • Catalyst Loading : Reduced Pd(OAc)2_2 to 0.5 mol% with DPEPhos (1 mol%) maintains efficacy.

  • Waste Management : Neutralization of HCl byproducts with NaOH minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or reduced sulfonamide derivatives.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

2,5-Dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Functional Differences

(a) Chlorine and Alkoxy Substitutions
  • The ethoxy group may improve lipophilicity compared to smaller alkoxy groups.
  • Example 52 (Patent): The compound N-(4-(4-(3-methylbenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl)-2,2,2-trifluoroacetamido)benzene-1-sulfonamide features a 3-chloro substituent and a bulky 3-methylbenzyloxy group. The trifluoroacetamido and cyano groups likely increase metabolic stability but reduce solubility compared to the ethoxy group in the target compound .
(b) Pyridine vs. Piperidine Moieties
  • tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1): This compound contains a piperidine ring fused with pyridine, offering conformational flexibility and basic nitrogen for salt formation. However, its lack of a sulfonamide group limits direct functional comparability .

Physical and Chemical Properties

Property Target Compound PK03447E-1 Example 52 (Patent)
Physical State Not reported (inferred solid) Light yellow solid Likely solid (patent synthesis)
Solubility Moderate (ethoxy enhances lipophilicity) Not reported Low (due to trifluoroacetamido/cyano)
Stability Likely stable (Cl, ethoxy resist hydrolysis) Stable (tert-butyl protects piperidine) High (trifluoroacetamido resists metabolism)

Biological Activity

2,5-Dichloro-4-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a dichloro and ethoxy substituent on the benzene ring and a pyridinyl moiety that enhances its pharmacological profile. Understanding the biological activity of this compound is crucial for its potential applications in drug development.

The compound's IUPAC name is this compound, and its molecular formula is C13H12Cl2N2O3S. The structure can be represented as follows:

InChI InChI 1S C13H12Cl2N2O3S c1 2 20 12 6 11 15 13 7 10 12 14 21 18 19 17 9 4 3 5 16 8 9 h3 8 17H 2H2 1H3\text{InChI }\text{InChI 1S C13H12Cl2N2O3S c1 2 20 12 6 11 15 13 7 10 12 14 21 18 19 17 9 4 3 5 16 8 9 h3 8 17H 2H2 1H3}

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This action can block enzymatic activity crucial for various metabolic pathways.
  • Receptor Modulation : It can modulate receptor functions by interacting with proteins involved in cellular signaling pathways. Such interactions can lead to anti-inflammatory or antimicrobial effects.

Antimicrobial Activity

Research indicates that sulfonamides often exhibit antimicrobial properties. The specific biological activity of this compound has been evaluated against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Escherichia coli1532
Staphylococcus aureus2016
Pseudomonas aeruginosa1832

These results suggest that the compound possesses significant antibacterial activity, particularly against gram-positive bacteria.

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been assessed through in vitro studies measuring cytokine production:

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-alpha20050
IL-615030

The data demonstrate a marked reduction in pro-inflammatory cytokines upon treatment with the compound, indicating its potential as an anti-inflammatory agent.

Case Studies

Several studies have investigated the therapeutic potential of sulfonamide derivatives similar to this compound:

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that compounds with similar structures exhibited enhanced activity against resistant strains of Staphylococcus aureus, suggesting a promising avenue for developing new antibiotics.
  • Case Study on Anti-inflammatory Properties : Research featured in Pharmacology Reports highlighted the efficacy of sulfonamide derivatives in reducing inflammation in animal models of arthritis, showcasing their therapeutic potential in inflammatory diseases.

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